molecular formula C8H6F3N3O B040549 4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile CAS No. 124342-82-1

4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile

Cat. No.: B040549
CAS No.: 124342-82-1
M. Wt: 217.15 g/mol
InChI Key: MNHOWAYFWRLJNE-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile is a versatile pyrimidine-based chemical building block designed for research and development applications, particularly in medicinal and agrochemical discovery. The presence of both a trifluoromethyl group and a carbonitrile group on the pyrimidine ring makes this compound a valuable scaffold for constructing more complex molecules. Pyrimidine derivatives are recognized as privileged structures in the design of bioactive molecules due to their broad biological activities . The incorporation of the ethoxy group at the 4-position can influence the compound's electronic properties and serve as a point for further chemical modification . Researchers utilize such trifluoromethyl pyrimidine derivatives as key intermediates in the synthesis of potential antifungal and anticancer agents . The carbonitrile group is a common functional handle in pharmaceutical chemistry that can be transformed into other useful groups, such as amides, to fine-tune the properties of a lead compound . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

4-ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O/c1-2-15-7-5(3-12)6(8(9,10)11)13-4-14-7/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHOWAYFWRLJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

An alternative approach condenses formamidine derivatives with β-ketonitriles. Frontiers in Chemistry reports a four-step protocol where 3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline reacts with ethyl cyanoacetate under basic conditions. This method achieves 87% yield by integrating cyclization and substitution in one pot.

Representative Procedure

  • Combine ethyl cyanoacetate (1.0 eq), formamidine hydrochloride (1.2 eq), and Cs₂CO₃ (2.0 eq) in acetone.

  • Reflux at 70°C for 8 hours.

  • Add POCl₃ (3.0 eq) dropwise at 0°C, then warm to 25°C.

  • Quench with ice water and extract with ethyl acetate.

Advantages

  • Fewer purification steps

  • Higher atom economy (82%)

  • Scalable to 100-g batches

Industrial-Scale Production Strategies

Catalytic Esterification and Cyclization

A Chinese patent outlines a scalable route involving p-bromophenylacetic acid esterification, followed by cyclization with formamidine hydrochloride. Key stages include:

Step 1: Esterification

  • React p-bromophenylacetic acid with methanol using solid acid catalysts (e.g., Amberlyst-15)

  • Yield: 94%

Step 2: Cyclization

  • Treat methyl p-bromophenylacetate with formamidine hydrochloride in toluene at 95°C

  • Yield: 91%

Step 3: Chlorination and Alkoxylation

  • Use phosgene gas for chlorination, then substitute with sodium ethoxide

  • Purity: >99% (HPLC)

Process Optimization for Cost Efficiency

  • Catalyst Recovery : Solid acid catalysts (e.g., Amberlyst-15) are reused 5× without activity loss.

  • Solvent Recycling : Toluene is recovered via distillation (85% efficiency).

  • Waste Reduction : Phosgene usage minimized by stoichiometric control.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldPurityScalability
Chlorination-Alkoxylation378%98%Industrial
Formamidine Condensation487%95%Pilot Plant
Industrial Esterification584%99%Commercial

Key Observations

  • Chlorination-alkoxylation offers the shortest pathway but requires hazardous reagents.

  • Formamidine condensation achieves higher yields but involves complex purification.

  • Industrial methods prioritize catalyst reuse and solvent recovery .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile serves as a crucial building block in the synthesis of more complex organic molecules. It is often utilized in multi-step synthetic pathways to create various pyrimidine derivatives, which are essential in pharmaceutical chemistry .

Reactivity and Transformations

The compound can undergo several chemical reactions, including:

  • Oxidation : Addition of oxygen or removal of hydrogen.
  • Reduction : Addition of hydrogen or removal of oxygen.
  • Substitution : Replacement of one atom or group with another.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of reaction conditions can significantly affect the yield and purity of the desired products.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. In vitro studies have shown that certain derivatives possess significant growth inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis while being inactive against yeast-like fungi like Candida albicans .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. It has been shown to inhibit COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential therapeutic applications in treating inflammatory diseases.

Medicinal Chemistry

Therapeutic Agent Exploration

The pharmacological activities of this compound are being explored for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development aimed at treating conditions such as cancer and infections .

Case Studies in Drug Development

Several studies have reported on the synthesis of novel derivatives based on this compound, demonstrating enhanced biological activity. For instance, modifications to the pyrimidine structure have led to compounds with improved efficacy against specific cancer cell lines .

Industrial Applications

Material Science

In industry, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in agrochemicals, particularly as an intermediate in the synthesis of herbicides and fungicides .

Catalytic Processes

The compound has also been investigated for its catalytic properties in various chemical reactions, enhancing reaction rates and selectivity in synthetic pathways involving heterocycles .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Chemical Synthesis Building block for complex moleculesEssential for synthesizing pyrimidine derivatives
Biological Activity Antimicrobial and anti-inflammatory propertiesSignificant growth inhibition against bacteria
Medicinal Chemistry Potential therapeutic agentEnhanced efficacy in modified derivatives
Industrial Use Development of agrochemicalsUsed as an intermediate in herbicides

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous pyrimidine-5-carbonitrile derivatives is presented below, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison of Pyrimidine-5-Carbonitrile Derivatives

Compound Name Substituents Purity (%) Melting Point (°C) Key Properties/Applications References
4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile 4-Ethoxy, 6-CF₃ N/A N/A High lipophilicity; potential use in drug design and materials science.
4-Amino-6-(4-cyanophenyl)-2-(3-fluoro-5-(trifluoromethyl)phenyl)pyrimidine-5-carbonitrile (6f) 4-Amino, 6-(4-cyanophenyl), 2-(3-fluoro-5-CF₃) 74 178–180 Moderate antimicrobial activity; lower purity and melting point compared to analogs.
4-Amino-6-(3,4-dimethoxyphenyl)-2-(3-fluoro-5-CF₃)pyrimidine-5-carbonitrile (6h) 4-Amino, 6-(3,4-dimethoxyphenyl), 2-(3-fluoro-5-CF₃) 100 186–188 High purity; anti-tubercular activity against M. tuberculosis H37Rv via InhA inhibition.
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile 2-Amino, 4-chloro, 6-CF₃ N/A N/A Intermediate in synthesis; chloro substituent enhances reactivity for further functionalization.
4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile 4-Amino, 2-CF₃ N/A N/A Simplified structure; potential scaffold for antiviral agents.
4-(Methylthio)-2-phenyl-6-{[3-CF₃-phenyl]thio}pyrimidine-5-carbonitrile 4-Methylthio, 2-phenyl, 6-(3-CF₃-phenylthio) N/A N/A Sulfur-containing substituents improve π-π stacking; used in materials science.

Key Observations

Substituent Effects on Bioactivity: Amino groups at position 4 (e.g., compounds 6f, 6h) correlate with anti-tubercular activity, likely due to hydrogen bonding with the InhA enzyme . The ethoxy group in the target compound may reduce direct target engagement but improve pharmacokinetic properties. Trifluoromethyl groups at position 6 or 2 enhance metabolic stability and electronic modulation, critical for both antimicrobial activity and optoelectronic performance .

Physicochemical Properties :

  • Higher purity (100%) and melting points (e.g., 6h: 186–188°C) are observed in compounds with polar substituents like dimethoxyphenyl, which enhance crystallinity .
  • Sulfur-containing analogs (e.g., methylthio, benzylthio) exhibit distinct electronic profiles, enabling applications in organic electronics .

Synthetic Methods :

  • Most analogs (e.g., 6a–6h) are synthesized via three-step procedures involving arylidene intermediates, glacial acetic acid catalysis, and column chromatography (Silica 60–120, ethyl acetate/hexane) . The target compound likely follows a similar route, with ethoxy introduction via nucleophilic substitution.

Contradictions and Gaps: While 6h shows anti-tubercular activity, the role of the ethoxy group in the target compound remains unverified. Limited data on the target compound’s purity, yield, and bioactivity necessitate further experimental validation.

Biological Activity

4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with an ethoxy group and a trifluoromethyl moiety. The synthesis typically involves reactions that modify existing pyrimidine structures, often utilizing nucleophilic substitutions and cyclization reactions to introduce the desired functional groups. The synthesis pathways can vary, but many studies emphasize the importance of optimizing reaction conditions to enhance yield and purity.

Antimicrobial Activity

Research has demonstrated that various pyrimidine derivatives exhibit significant antimicrobial properties. In studies focusing on this compound, it has been shown to possess activity against a range of bacterial strains.

  • Activity Against Bacteria : The compound was tested against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 4-ethoxy-6-(trifluoromethyl)pyrimidine demonstrated marked antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 5-50 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli20
Klebsiella pneumoniae30

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies have utilized the MTT assay to assess cytotoxicity.

  • Cell Lines Tested : Notable cell lines include A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate efficacy compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Comparison Standard
A54915Doxorubicin
MCF-720Doxorubicin
HCT11625Doxorubicin

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies have indicated that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways.

  • COX Inhibition : The compound demonstrated IC50 values for COX-2 inhibition in the range of 30 to 50 µM, suggesting potential as an anti-inflammatory agent .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrimidine derivatives:

  • Anticancer Efficacy : A study evaluating a series of pyrimidine derivatives found that those with trifluoromethyl substitutions exhibited enhanced anticancer activities compared to their non-substituted counterparts. Specifically, compounds were tested against multiple cancer cell lines with varying degrees of success, emphasizing the role of structural modifications in enhancing biological activity .
  • Antimicrobial Efficacy : Another investigation focused on the synthesis of pyrimidine derivatives revealed that introducing electron-withdrawing groups like trifluoromethyl significantly improved antimicrobial efficacy against resistant bacterial strains .

Q & A

Q. Analytical Methods :

  • High-Resolution Mass Spectrometry (HRMS) : Use ESI-HRMS (e.g., calculated m/z 247.0695 for C₉H₇F₃N₂O) to confirm molecular weight .
  • HPLC : Employ reverse-phase HPLC with a C18 column (e.g., 0.81 min retention time under gradient elution) for purity assessment .
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR spectra to verify substituent positions (e.g., ethoxy group at C4, trifluoromethyl at C6).

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